4-Guanidinobutyric acid

Catalog No.
S580054
CAS No.
463-00-3
M.F
C5H11N3O2
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Guanidinobutyric acid

CAS Number

463-00-3

Product Name

4-Guanidinobutyric acid

IUPAC Name

4-(diaminomethylideneamino)butanoic acid

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)

InChI Key

TUHVEAJXIMEOSA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CN=C(N)N

Synonyms

4-guanidinobutyric acid, gamma-guanidinobutyrate, gamma-guanidinobutyrate, monosodium salt, gamma-guanidinobutyric acid

Canonical SMILES

C(CC(=O)O)CN=C(N)N

Biological Occurrence and Function

4-Guanidinobutyric acid (4-GB), also known as gamma-guanidinobutyric acid, is a naturally occurring amino acid derivative found in various organisms, including humans, yeast, and plants like apples and loquats. It is present in low concentrations and functions as a normal metabolite.Source: Human Metabolome Database:

Research Applications

-GB has been used in various scientific research applications, including:

  • Studying intestinal transport: Researchers have used 4-GB to study the mechanisms of amino acid transport in the human intestine, particularly the role of the proton-coupled amino acid transporter (hPAT1). Source: Sigma-Aldrich:
  • Biodegradation studies: 4-GB serves as a model compound in biodegradability studies of certain substances, such as the biocide polyhexamethylene biguanide (PHMB). Source: Sigma-Aldrich:
  • Other areas of investigation: While research on 4-GB is ongoing, it has also been explored in studies related to:
    • Gastric ulcers: Studies suggest 4-GB may have potential benefits for gastric ulcer treatment, but more research is needed. Source: National Institutes of Health: )
    • Other biological processes: While the specific functions are not fully understood, 4-GB has been detected in the mammalian brain and is thought to play a role in immune function. Source: National Institutes of Health: )

4-Guanidinobutyric acid, also known as gamma-guanidinobutyrate or 4-(carbamimidamido)butanoate, is classified as a gamma amino acid. Its chemical formula is C5H11N3O2C_5H_{11}N_3O_2, and it has a molecular weight of approximately 145.16 g/mol. This compound is characterized by the presence of a guanidine group attached to the fourth carbon of butanoic acid, making it a derivative of both an amino acid and a guanidine. It is naturally found in low concentrations in various biological fluids and organisms, including humans, where it plays a role in metabolic processes .

, particularly in the metabolism of amino acids. One notable reaction involves the conversion of L-arginine and gamma-aminobutyric acid to ornithine and 4-guanidinobutyric acid, catalyzed by the enzyme glycine amidinotransferase . This reaction is significant as it links the metabolism of arginine to creatine synthesis, which is crucial for energy metabolism in muscle tissues.

Research indicates that 4-guanidinobutyric acid exhibits various biological activities. Notably, it has shown protective effects against gastric lesions induced by hydrochloric acid and ethanol. In studies, it inhibited the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, demonstrating potential as an anti-gastritic agent . Additionally, it has been observed to possess antioxidant properties and may influence gastric secretion dynamics, suggesting its utility in gastrointestinal health .

4-Guanidinobutyric acid can be synthesized through multiple pathways. One common method involves the reaction between L-arginine and gamma-aminobutyric acid under specific enzymatic conditions. This synthesis can be facilitated by enzymes such as glycine amidinotransferase, which catalyzes the conversion process . Alternative synthetic routes may involve

The applications of 4-guanidinobutyric acid span various fields:

  • Pharmaceuticals: Due to its biological activities, it may be explored for therapeutic uses in treating gastric disorders and potentially other conditions related to metabolic dysfunction.
  • Nutrition: As a metabolite found in certain foods, it could serve as a biomarker for dietary intake or health status.
  • Research: It is utilized in studies examining amino acid transport mechanisms and cellular metabolism .

Interaction studies have highlighted 4-guanidinobutyric acid's role in modulating biological systems. For instance, its interaction with Helicobacter pylori suggests potential for developing new treatments for gastric ulcers. Furthermore, its influence on gastric secretion indicates that it may interact with various receptors or enzymes involved in digestive processes .

4-Guanidinobutyric acid shares structural similarities with other compounds within the class of amino acids and derivatives. Below are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
GuanidinoacetateC3H7N3O2Precursor to creatine; involved in energy metabolism.
ArginineC6H14N4O2Essential amino acid; involved in nitric oxide synthesis.
Gamma-Aminobutyric AcidC4H9NO2Major inhibitory neurotransmitter in the central nervous system.
CreatineC4H9N3O2Important for energy storage in muscle cells; derived from arginine.

4-Guanidinobutyric acid is unique due to its specific role as a metabolite linked to both arginine metabolism and gastrointestinal health, distinguishing it from other compounds that primarily serve different metabolic functions.

Physical Description

Solid

XLogP3

-1.5

UNII

15ADP48O8Q

Other CAS

463-00-3

Wikipedia

4-guanidinobutyric acid

Dates

Modify: 2023-08-15

Ecology. Parasitic puppeteers begin to yield their secrets

Elizabeth Pennisi
PMID: 24436399   DOI: 10.1126/science.343.6168.239

Abstract




L-Arginine oxidase from Pseudomonas sp. TPU 7192: Characterization, gene cloning, heterologous expression, and application to L-arginine determination

Daisuke Matsui, Anna Terai, Yasuhisa Asano
PMID: 26672462   DOI: 10.1016/j.enzmictec.2015.10.002

Abstract

L-Arginine oxidase (AROD, EC 1.4.3.-) was discovered in newly discovered Pseudomonas sp. TPU 7192 and its characteristics were described. The molecular mass (MS) of the enzyme was estimated to be 528 kDa, which was accounted for by eight identical subunits with MS of 66 kDa each. AROD was identified as a flavin adenine dinucleotide (FAD)-dependent enzyme with 1 mol of FAD being contained in each subunit. It catalyzed the oxidative deamination of L-arginine and converted L-arginine to 2-ketoarginine, which was non-enzymatically converted into 4-guanidinobutyric acid when the hydrogen peroxide (H2O2) formed by L-arginine oxidation was not removed. In contrast, 2-ketoarginine was present when H2O2was decomposed. AROD was specific to L-arginine with a Km value of 149 μM. It exhibited maximal activity at 55 °C and pH 5.5. AROD was stable in the pH range 5.5-7.5 and >95% of its original activity was below 60 °C at pH 7.0. Since these enzymatic properties are considered suitable for the determination of L-arginine, the gene was cloned and expressed in a heterologous expression system. We herein successfully developed a new simple enzymatic method for the determination of L-arginine using Pseudomonas AROD.


Toxicology. Heart-stopping revelation about how Chinese mushroom kills

Richard Stone
PMID: 22422955   DOI: 10.1126/science.335.6074.1293

Abstract




The orally active antihyperglycemic drug beta-guanidinopropionic acid is transported by the human proton-coupled amino acid transporter hPAT1

Linda Metzner, Madlen Dorn, Fritz Markwardt, Matthias Brandsch
PMID: 19358571   DOI: 10.1021/mp9000684

Abstract

The orally administered creatine analogue beta-guanidinopropionic acid (beta-GPA) decreases plasma glucose levels by increasing the sensitivity to insulin. This effect is based on a beta-GPA induced expression of mRNA and total protein content of the insulin-responsive glucose transporter GLUT4. Although the oral availability of beta-GPA is well established, the underlying uptake mechanism has not yet been studied. We investigated whether the H(+)-coupled amino acid transporter PAT1, which is expressed in the apical membrane of intestinal cells, accepts guanidine derivatives as substrates. Uptake of l-[(3)H]proline into Caco-2 cells expressing hPAT1 constitutively was strongly inhibited by beta-GPA and its derivatives guanidinoacetic acid (GAA) and 4-guanidinobutyric acid (4-GBA). Competition assays revealed apparent affinity constants of about 1.5 mM. Electrophysiological measurements at hPAT1-expressing Xenopus laevis oocytes unequivocally demonstrated that beta-GPA, GAA and 4-GBA are effectively transported by this transport system in an electrogenic manner. We conclude that hPAT1 might be responsible for the intestinal absorption of beta-GPA thereby allowing its oral administration. Moreover, with beta-GPA we identified a new high affinity hPAT1 substrate that might be an interesting starting point for future drug design-drug delivery strategies.


Anisoin: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds

R Gatti, M G Gioia
PMID: 16460903   DOI: 10.1016/j.jpba.2005.12.035

Abstract

The use of anisoin as pre-chromatographic reagent for LC analysis of guanidino compounds is proposed. The reagent reacts (5 min at 100 degrees C) with guanidino function and the resulting adducts can be chromatographed under reversed-phase conditions. A fluorescence detector (lambda(ex)=325 nm; lambda(em)=435 nm) was used to detect guanidino adducts. The derivatization and chromatographic conditions were optimised by a series of experiments. Application to the determination of arginine and creatine in pharmaceuticals and arginine, guanidine, methylguanidine, guanidinosuccinic acid, beta-guanidinopropionic acid, gamma-guanidinobutyric acid, guanidinoacetic acid and homoarginine in human urine is described. Quantitation limits ranged from 6 to 30 fmol, except for creatine (510 fmol).


On the role of arginine-glutamic acid ion pair in the ATP hydrolysis

Pedro Carmona, Marina Molina, Arantxa Rodríguez-Casado
PMID: 16182434   DOI: 10.1016/j.bpc.2005.08.006

Abstract

The complex between adenosine triphosphate (ATP) and 4-guanidinobutyric acid (GBA) has been studied by infrared spectroscopy dry and hydrated (60% relative humidity). Partial nonenzymic hydrolysis has been detected, as deduced from characteristic bands of adenosine diphosphate (ADP) and inorganic orthophosphate formation. An infrared continuum, which increases upon hydration, demonstrates that the hydrogen bonded system in this complex has a large proton polarizability due to collective proton fluctuation. On this basis, a mechanism for splitting of lytic water molecules is also discussed.


[FORMATION OF GAMMA-GUANIDINOBUTYRIC ACID FROM ARGININE IN THE WHITE RAT]

P BOULANGER, E SACQUET, R OSTEUX, H CHARLIER
PMID: 14146810   DOI:

Abstract




Effects of guanidinoacetic acid, gamma-guanidinobutyric acid and gamma-guanidinobutyryl-methylester on the mammalian cerebral cortex

H TAKAHASHI, B ARAI, C KOSHINO
PMID: 13774868   DOI: 10.2170/jjphysiol.11.403

Abstract




Formation of gamma-guanidinobutyric acid in pine tissue

R L BARNES
PMID: 13865107   DOI: 10.1038/193781a0

Abstract




Topical application of L-arginine blocks advanced glycation by ascorbic acid in the lens of hSVCT2 transgenic mice

Xingjun Fan, Liu Xiaoqin, Breshey Potts, Christopher M Strauch, Ina Nemet, Vincent M Monnier
PMID: 21897744   DOI:

Abstract

Previous experiments from our laboratory showed that the oral intake of selected guanidino compounds could block the formation of crystallin-bound advanced ascorbylation products. Here we tested whether these were also active when applied as eye drops.
Two month old hSVCT2 transgenic mice (n=10) were treated twice daily with one drop of 0.1% L-arginine, γ-guanidinobutyric acid (GBA), penicillamine (PA) or N-acetylcysteine (NAC) in one eye and vehicle only in the other eye. After seven months, lens crystallins were isolated, dialyzed, and proteolytically digested to determine the protein-bound fluorescence at 335/385 and 370/440 nm excitation/emission and the advanced glycation/ascorbylation endproducts carboxymethyl-lysine (CML), carboxyethyl-lysine (CEL), glucosepane, glyoxal, and methylglyoxal hydroimidazolones G-H1 and MG-H1. The topical uptake of L-arginine and NAC was also evaluated in vitro and in vivo in rabbit lens.
In hSVCT2 mice, L-arginine decreased 335/385 and 370/440 nm fluorescence by 40% (p<0.001), CML, CEL, and glucosepane crystallin crosslinks by 35% (p<0.05), 30% (p<0.05), and 37% (p<0.05), respectively, without affecting MG-H1 and G-H1. NAC decreased 335/385 nm fluorescence by 50% (p<0.001) but, like PA and GBA, had no effect on other modifications. L-Arginine uptake into rabbit eyes treated topically reached identical lenticular plateau levels (~400 nmol/g wet weight) at 0.5% and 2.0% but levels remained three times higher at 5 h at 2% versus 0.5% concentration, respectively. In vitro studies showed a 100 fold higher L-arginine level than NAC levels, implicating high affinity uptake of the former.
L-Arginine when applied both orally and topically is a potent and broad suppressor of advanced ascorbylation in the lens. Its uptake in rabbit lens upon topical application suggests transcorneal uptake into the human lens should be feasible for testing its potential anticataract properties in clinical trials.


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